An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrrole-3-carbonitrile
An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrrole-3-carbonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS Number: 159831-30-8). While specific literature on this compound is limited, this document provides a thorough analysis based on the established chemistry of structurally related aminopyrrole derivatives to empower further research and development.
Introduction and Overview
5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole, a class of nitrogen-containing five-membered heterocyclic compounds that are fundamental building blocks in numerous biologically active molecules.[1] The presence of both an amino and a cyano group on the pyrrole scaffold suggests a versatile chemical intermediate with potential for derivatization and as a pharmacophore in medicinal chemistry. The pyrrole moiety is a core structure in various pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1]
This guide will provide a detailed examination of the known and predicted properties of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, a plausible synthetic route, its expected spectroscopic signature, potential chemical reactivity, and prospective applications in drug discovery, drawing upon the rich chemistry of analogous compounds.
Physicochemical Properties
The fundamental physicochemical properties of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 159831-30-8 | [2] |
| Molecular Formula | C₆H₇N₃ | [2] |
| Molecular Weight | 121.14 g/mol | Calculated |
| Appearance | Brown Solid | [2] |
| Purity | 95% | [2] |
| InChI Key | OAZQYILEWTZDER-UHFFFAOYSA-N | [2] |
Synthesis and Purification
Proposed Synthetic Pathway: Thorpe-Ziegler Cyclization Approach
A potential synthesis could involve the Thorpe-Ziegler cyclization of a β-enaminonitrile precursor. This methodology has been successfully employed for the synthesis of various 3-aminopyrrole derivatives.[4]
Caption: Proposed synthesis of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.
Experimental Protocol (Hypothetical)
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Synthesis of 3-(Methylamino)propanenitrile: To a solution of acrylonitrile (1.0 eq) in a suitable solvent such as ethanol, add methylamine (1.1 eq, as a solution in ethanol or THF) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to yield 3-(methylamino)propanenitrile.
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N-Alkylation with Chloroacetonitrile: Dissolve 3-(methylamino)propanenitrile (1.0 eq) in a polar aprotic solvent like acetonitrile. Add a non-nucleophilic base such as potassium carbonate (1.5 eq) followed by the dropwise addition of chloroacetonitrile (1.1 eq). Heat the reaction mixture to reflux and stir for 8-16 hours. After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under vacuum.
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Base-mediated Thorpe-Ziegler Cyclization: Dissolve the crude N-cyanomethyl-N-methyl-β-alanine nitrile in a suitable solvent like ethanol or DMF. Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 eq), portion-wise at room temperature. Stir the mixture for 4-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
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Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[3][5]
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~6.5-7.0 (s, 1H, H-2), ~5.5-6.0 (s, 1H, H-4), ~3.5-3.8 (s, 3H, N-CH₃), ~4.0-5.0 (br s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): ~140-150 (C-5), ~120-130 (C-2), ~115-125 (CN), ~90-100 (C-4), ~80-90 (C-3), ~30-35 (N-CH₃) |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch, amino), ~2220 (C≡N stretch, cyano), ~1600-1650 (N-H bend), ~1500-1550 (C=C stretch, pyrrole ring) |
| Mass Spec. | M⁺ = 121.0640 (calculated for C₆H₇N₃) |
Chemical Reactivity and Derivatization
The chemical reactivity of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is dictated by the interplay of the electron-rich pyrrole ring, the nucleophilic amino group, and the electrophilic cyano group.
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Amino Group Reactivity: The 5-amino group is expected to be nucleophilic and can undergo reactions typical of aromatic amines. These include acylation, alkylation, and diazotization followed by coupling reactions to introduce a wide range of functionalities.
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Pyrrole Ring Reactivity: The pyrrole ring is susceptible to electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.
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Cyano Group Reactivity: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.
Caption: Potential reactivity of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile.
Potential Applications in Drug Discovery
The 5-aminopyrrole scaffold is a privileged structure in medicinal chemistry. While no specific biological activity has been reported for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, its structural similarity to known bioactive molecules suggests significant potential.
Kinase Inhibition
Many heterocyclic compounds containing amino and cyano groups are known to be potent kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrrole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Scaffold for Library Synthesis
Given its multiple points for diversification, 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is an excellent starting material for the synthesis of compound libraries for high-throughput screening. The generation of a diverse set of derivatives could lead to the discovery of novel therapeutic agents for various diseases.
Safety and Handling
As with any laboratory chemical, 5-amino-1-methyl-1H-pyrrole-3-carbonitrile should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
5-amino-1-methyl-1H-pyrrole-3-carbonitrile represents a promising yet underexplored molecule in the field of chemical and pharmaceutical research. Its structural features suggest a high potential for derivatization and as a scaffold for the development of novel bioactive compounds, particularly in the area of kinase inhibition. This technical guide, by consolidating information from related chemical entities, aims to provide a solid foundation for future investigations into the synthesis, characterization, and application of this intriguing pyrrole derivative. Further research is warranted to fully elucidate its chemical and biological properties.
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